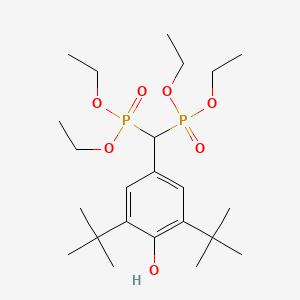![molecular formula C23H20Cl3N5OS B11712656 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide CAS No. 301816-36-4](/img/structure/B11712656.png)
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, thioamides, and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the diazenyl group: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with phenyl derivatives to form the diazenyl group.
Introduction of the trichloroethyl group: This step involves the reaction of the diazenyl compound with trichloroacetyl chloride under basic conditions to introduce the trichloroethyl group.
Formation of the final compound: The final step involves the reaction of the intermediate compound with 3-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating signaling pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(2-nitrophenoxy)ethyl)-benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)-ethyl)-benzamide
Uniqueness
3-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diazenyl group, in particular, contributes to its potential biological activity and makes it a valuable compound for research and development.
Properties
CAS No. |
301816-36-4 |
|---|---|
Molecular Formula |
C23H20Cl3N5OS |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C23H20Cl3N5OS/c1-15-6-5-7-16(14-15)20(32)28-21(23(24,25)26)29-22(33)27-17-10-12-19(13-11-17)31-30-18-8-3-2-4-9-18/h2-14,21H,1H3,(H,28,32)(H2,27,29,33) |
InChI Key |
HPARLGBZJZHQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)




![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
